3-Iodo-L-tyrosine methyl ester

Descripción general

Descripción

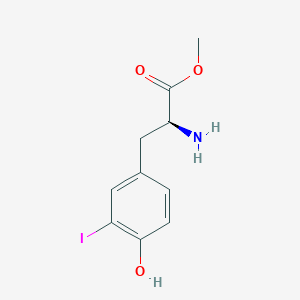

3-Iodo-L-tyrosine methyl ester is a chemical compound with the molecular formula C10H12INO3. It is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. The compound is characterized by the presence of an iodine atom attached to the phenyl ring of the tyrosine moiety and a methyl ester group at the carboxyl end. This modification imparts unique chemical properties to the compound, making it valuable in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-L-tyrosine methyl ester typically involves the iodination of L-tyrosine followed by esterification. One common method involves the reaction of L-tyrosine with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the para position of the phenyl ring. The resulting 3-iodo-L-tyrosine is then esterified using methanol and an acid catalyst to form the methyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Direct Iodination of L-Tyrosine Derivatives

The compound is commonly synthesized via iodination of L-tyrosine methyl ester. A representative method involves:

-

Esterification : L-tyrosine is treated with thionyl chloride in methanol to form L-tyrosine methyl ester hydrochloride .

-

Iodination : Subsequent reaction with iodine and silver nitrate in methanol introduces the iodine atom at the 3-position of the aromatic ring .

Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Esterification | SOCl₂, MeOH | MeOH | Reflux | 85–90% |

| Iodination | I₂, AgNO₃ | MeOH | RT | 70–75% |

Protection-Deprotection Strategies

A patent-pending method employs MOM (methoxymethyl) protection for regioselective iodination :

-

MOM Protection : N-protected L-tyrosine methyl ester reacts with chloromethyl methyl ether (MOMCl) and a base (e.g., triethylamine) in dichloromethane.

-

Iodination : Iodine and a silver reagent (AgNO₃ or Ag₂SO₄) in methanol yield 3-iodo-N-protected-O-methyl ether-L-tyrosine methyl ester.

-

Deprotection : Catalytic hydrogenation (H₂, Pd/C) removes the MOM group under mild conditions (1–2 atm H₂, 25°C) .

Advantages : Avoids harsh acidic conditions (e.g., HCl or TFA) and achieves >85% yield .

Hydrolytic Sensitivity

The methyl ester group undergoes enzymatic hydrolysis in biological systems:

-

In vitro studies show that L-tyrosine methyl ester is rapidly de-esterified by cellular esterases, releasing L-tyrosine .

-

Half-life : Hydrolysis occurs within 15–30 minutes in cell homogenates (pH 7.4, 37°C) .

De-esterification Kinetics :

| Substrate | Medium | Half-life |

|---|---|---|

| L-Tyr methyl ester | Cell homogenate | 18 ± 3 minutes |

| L-Tyr methyl ester | Phosphate buffer | >24 hours |

Transport Mechanisms

-

LAT1 Transporter : The compound is actively transported into cells via the L-type amino acid transporter 1 (LAT1), a Na⁺-independent exchanger .

-

Competitive Inhibition : Uptake is inhibited by BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid), confirming LAT1 specificity .

Key Findings :

-

Co-administration with L-tyrosine ethyl/methyl esters enhances cellular uptake by 2.5-fold via trans-stimulation of LAT1 .

-

Iodination at the 3-position reduces phenolic pKa from 9.9 (Tyr) to 8.3 (3-Iodo-Tyr), increasing hydrophobicity and membrane permeability .

N-Protection Strategies

Common protecting groups for the amino moiety include:

-

Boc (tert-butoxycarbonyl)

-

Cbz (benzyloxycarbonyl)

-

Acetyl

Reactivity Comparison :

| Protecting Group | Deprotection Method | Compatibility with Iodine |

|---|---|---|

| Boc | TFA or HCl/dioxane | High |

| Cbz | H₂/Pd-C | Moderate |

| Acetyl | Hydrolysis (basic conditions) | Low |

Enzymatic Modifications

Aplicaciones Científicas De Investigación

Synthesis of 3-Iodo-L-Tyrosine Methyl Ester

The synthesis of this compound typically involves the iodination of L-tyrosine derivatives. A notable method includes the use of chloromethyl methyl ether and iodine to obtain the compound through a two-step reaction process. This method has demonstrated high yields and mild reaction conditions, making it suitable for peptide synthesis where acid-sensitive groups are present .

This compound exhibits various biological activities, primarily related to its role in inhibiting tyrosine hydroxylase, an enzyme critical for catecholamine biosynthesis. By inhibiting this enzyme, the compound can affect dopamine and norepinephrine levels in the body, leading to potential applications in neuropharmacology .

2.1. Neuropharmacological Applications

Research indicates that this compound can influence neurotransmitter dynamics, particularly in models studying stress responses and neurodegenerative diseases. For instance, studies have shown that this compound can modulate hypothalamic noradrenaline activity, which is crucial for understanding stress-related disorders .

2.2. Cancer Research

In cancer research, this compound has been evaluated for its potential antitumor effects. Its structural similarity to L-tyrosine allows it to interfere with metabolic pathways essential for tumor growth. Preliminary findings suggest that it may inhibit the proliferation of certain cancer cell lines, although further studies are required to elucidate its mechanisms and efficacy .

Diagnostic Applications

The compound has also been explored in diagnostic imaging, particularly in nuclear medicine. For example, its iodine labeling allows it to be used in Single Photon Emission Computed Tomography (SPECT) imaging for brain tumors. This application leverages its ability to mimic natural amino acids, enabling visualization of tumor metabolism and aiding in differential diagnosis .

Cosmetic Formulations

Emerging research highlights the potential use of this compound in cosmetic formulations due to its biochemical properties that may promote skin health. Its incorporation into topical products could leverage its antioxidant properties and support skin repair mechanisms .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Synthesis | Efficient production through iodination methods suitable for peptide synthesis |

| Neuropharmacology | Modulates neurotransmitter levels; potential use in treating mood disorders and stress response |

| Cancer Research | Potential antitumor effects; inhibits proliferation in cancer cell lines |

| Diagnostic Imaging | Used as a radiopharmaceutical for SPECT imaging in brain tumors |

| Cosmetic Formulations | Potential antioxidant properties; may enhance skin health |

Case Studies and Research Findings

Several studies have documented the effects of this compound:

- A study involving animal models demonstrated that administration of this compound resulted in significant alterations in dopamine synthesis, indicating its role as a tyrosine hydroxylase inhibitor .

- In a clinical setting, the use of iodine-labeled amino acids like this compound has been shown to improve the accuracy of brain tumor diagnostics when compared with traditional imaging techniques .

Mecanismo De Acción

The mechanism of action of 3-Iodo-L-tyrosine methyl ester involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, influencing the binding affinity and specificity of the compound towards its targets. In biological systems, the compound can inhibit enzymes such as tyrosine hydroxylase, affecting the biosynthesis of catecholamines like dopamine, norepinephrine, and epinephrine . This inhibition can have significant physiological and pharmacological effects.

Comparación Con Compuestos Similares

Similar Compounds

3-Iodo-L-tyrosine: Similar to 3-Iodo-L-tyrosine methyl ester but lacks the methyl ester group.

L-tyrosine methyl ester: Similar but lacks the iodine atom.

3,5-Diiodo-L-tyrosine methyl ester: Contains an additional iodine atom at the meta position.

Uniqueness

This compound is unique due to the presence of both the iodine atom and the methyl ester group. This combination imparts distinct chemical properties, such as increased lipophilicity and altered reactivity, making it valuable in specific research applications. The compound’s ability to undergo various chemical reactions and its potential biological activity further enhance its utility in scientific studies .

Actividad Biológica

3-Iodo-L-tyrosine methyl ester (I-Tyr-OMe) is a halogenated derivative of the amino acid tyrosine, which has garnered attention for its potential biological activities. This compound is characterized by the presence of an iodine atom at the 3-position of the aromatic ring, which significantly alters its biochemical properties and interactions compared to its non-iodinated counterpart. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₅H₁₃I₁N₁O₄

- Molecular Weight : 370.07 g/mol

- Melting Point : 100-104 °C

- Solubility : Soluble in organic solvents such as methanol and ethanol.

The biological activity of I-Tyr-OMe is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The iodine substitution enhances the lipophilicity and electron density of the compound, allowing for increased binding affinity to specific biological targets.

- Transport Mechanisms : Research indicates that I-Tyr-OMe can be transported into cells via L-type amino acid transporters (LATs), particularly LAT1. Studies have shown that iodinated tyrosine derivatives exhibit higher affinity for LAT1 compared to non-iodinated forms, suggesting enhanced cellular uptake which may lead to increased biological efficacy .

- Enzyme Modulation : The compound may also act as an inhibitor or modulator of specific enzymes involved in neurotransmitter synthesis and metabolism, potentially impacting pathways related to cancer and neurological disorders .

Anticancer Properties

I-Tyr-OMe has shown promise in preclinical studies as an anticancer agent. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis has been investigated:

- Case Study : In vitro studies demonstrated that I-Tyr-OMe inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Neuroprotective Effects

The neuroprotective potential of I-Tyr-OMe has also been explored, particularly in models of neurodegenerative diseases:

- Research Findings : Animal studies indicated that I-Tyr-OMe administration improved cognitive function and reduced neuronal damage in models of Alzheimer's disease. The compound appears to exert antioxidant effects, reducing oxidative stress in neuronal tissues .

Comparative Biological Activity Table

Propiedades

IUPAC Name |

methyl (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO3/c1-15-10(14)8(12)5-6-2-3-9(13)7(11)4-6/h2-4,8,13H,5,12H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOJFMMTOKMYMT-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1)O)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=C(C=C1)O)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459640 | |

| Record name | 3-Iodo-L-tyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70277-02-0 | |

| Record name | 3-Iodo-L-tyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.